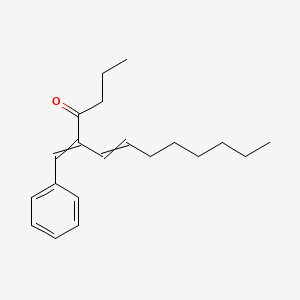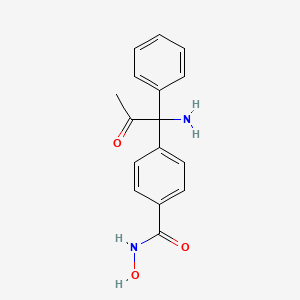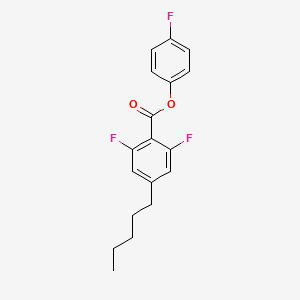![molecular formula C10H13O6- B12530243 4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate CAS No. 659742-22-0](/img/structure/B12530243.png)
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate is a chemical compound with the molecular formula C10H13O6. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a prop-2-en-1-yl group attached to an oxobutanoate backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate typically involves the reaction of ethyl acrylate with a suitable oxobutanoate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxobutanoates.
Applications De Recherche Scientifique
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[2-(Methoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
- 4-{[2-(Propoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
- 4-{[2-(Butoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
Uniqueness
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
659742-22-0 |
|---|---|
Formule moléculaire |
C10H13O6- |
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
4-(2-ethoxycarbonylprop-2-enoxy)-4-oxobutanoate |
InChI |
InChI=1S/C10H14O6/c1-3-15-10(14)7(2)6-16-9(13)5-4-8(11)12/h2-6H2,1H3,(H,11,12)/p-1 |
Clé InChI |
SQYZJLMXPRMBMZ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(=C)COC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
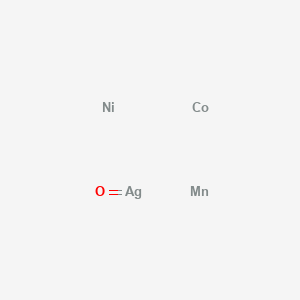


![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)

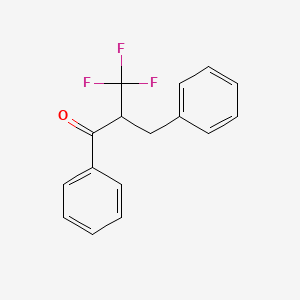

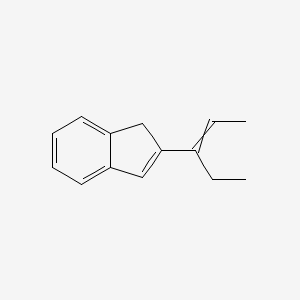
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

